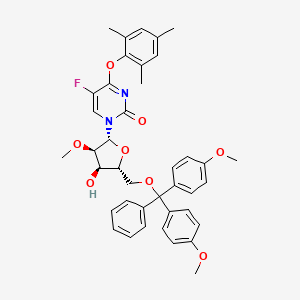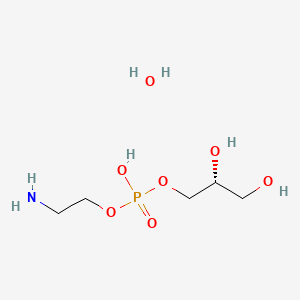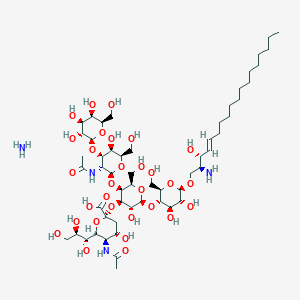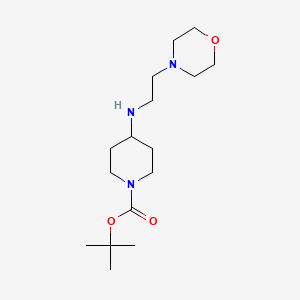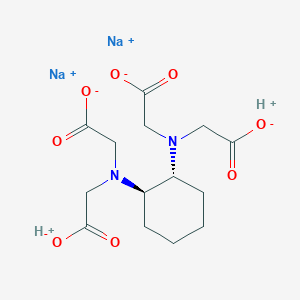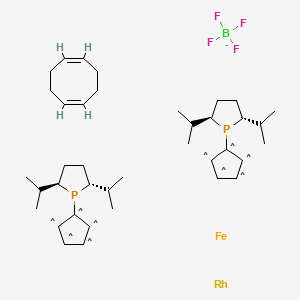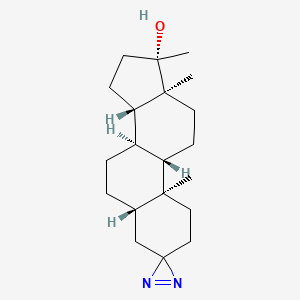![molecular formula C56H37N5 B1494983 9-苯基-3,6-双[4-(1-苯基苯并咪唑-2-基)苯基]咔唑 CAS No. 1258780-50-5](/img/structure/B1494983.png)
9-苯基-3,6-双[4-(1-苯基苯并咪唑-2-基)苯基]咔唑
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
蓝色磷光 OLED 的主体材料:咔唑-9-基取代苯并咪唑的某些异构体已被合成并研究其在蓝色磷光 OLED 中的应用。这些化合物表现出高玻璃化转变温度,并且是 OLED 中使用的特定铱配合物的合适主体。使用这些材料的器件显示出非凡的亮度和效率 (常术等,2018)。
双极性主体材料:作为蓝色磷光 OLED 的主体材料设计的新型咔唑衍生物已显示出高玻璃化转变温度和三重态能,表明它们具有高性能 OLED 的潜力。使用这些材料作为主体的器件展示了显着的功率和电流效率 (袁晓东等,2014)。
电致发光特性:合成用于在蓝色磷光 OLED 中用作主体材料的新型咔唑/吡啶基材料已对其光学、电化学和热学性质进行了表征。这些材料显示出高玻璃化转变温度和三重态能,表明它们具有用于高质量电致发光器件的潜力 (蒋伟等,2012)。
用于蓝色 PhOLED 的双极性特征:包含咔唑和氰基装饰的咔唑、二苯并呋喃或二苯并噻吩单元的小分子化合物已被设计为蓝色磷光 OLED 的主体材料。这些材料由于其双极性特征,在以铱基掺杂发光体为特色的承载蓝色磷光 OLED 中表现出优异的性能,其特点是效率高且效率下降缓慢 (邓丽君等,2013)。
属性
IUPAC Name |
9-phenyl-3,6-bis[4-(1-phenylbenzimidazol-2-yl)phenyl]carbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H37N5/c1-4-14-44(15-5-1)59-51-34-32-42(38-24-28-40(29-25-38)55-57-49-20-10-12-22-53(49)60(55)45-16-6-2-7-17-45)36-47(51)48-37-43(33-35-52(48)59)39-26-30-41(31-27-39)56-58-50-21-11-13-23-54(50)61(56)46-18-8-3-9-19-46/h1-37H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWUOZRFIMAVZLO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=C(C=C(C=C3)C4=CC=C(C=C4)C5=NC6=CC=CC=C6N5C7=CC=CC=C7)C8=C2C=CC(=C8)C9=CC=C(C=C9)C1=NC2=CC=CC=C2N1C1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H37N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
779.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole a suitable host material for phosphorescent OLEDs?
A: Research has shown that 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole, also known as LPGH 153, exhibits excellent performance as a host material in both green and red phosphorescent OLEDs. This is attributed to its ability to effectively facilitate the transfer of energy to the phosphorescent dopant, leading to efficient light emission [, ].
Q2: How does the performance of single-layered OLEDs using LPGH 153 compare to multilayered devices?
A2: Studies comparing single-layered and multilayered OLEDs utilizing LPGH 153 as the host material with the dopant bis(2-phenylquinoline) iridium(III) (acetylacetonate) [Ir(ppy)2(acac)] demonstrated several advantages of the single-layered architecture. These advantages include:
- Reduced Operating Voltage: Direct carrier injection into the dopant in single-layered devices leads to lower operating voltages compared to multilayered counterparts [].
- Enhanced Roll-Off Efficiency: The simplified structure of single-layered devices minimizes efficiency roll-off at higher current densities, improving overall performance [].
- Pure Emitting Color: Direct carrier injection in single-layered devices reduces the likelihood of exciplex formation, which can lead to color shifts, resulting in a purer emission color [].
Q3: What are the reported efficiencies achieved with 9-phenyl-3,6-bis(4-(1-phenyl-1H-benzo[d]imidazol-2-yl)phenyl)-9H-carbazole-based OLEDs?
A: Red and green phosphorescent OLEDs fabricated with LPGH 153 as the host material have achieved impressive maximum luminous efficiencies. The red device reached 22.2 cd/A, while the green device reached 32.2 cd/A, highlighting the material's potential for high-performance OLED applications [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

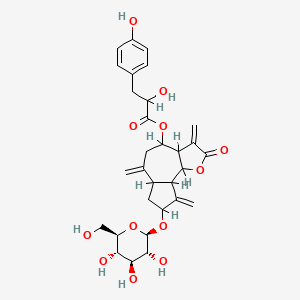
![1-Amino-4-[3-(2,3-dibromopropionylamino)-5-(sodiooxysulfonyl)-2,4,6-trimethylphenylamino]-9,10-dioxoanthracene-2-sulfonic acid sodium salt](/img/structure/B1494905.png)


